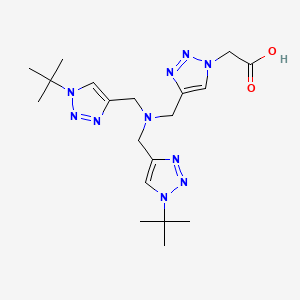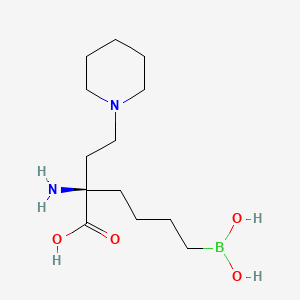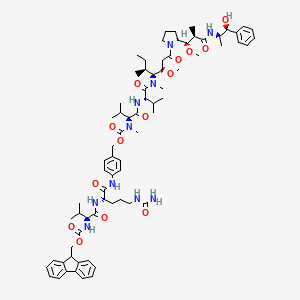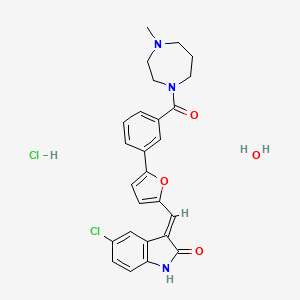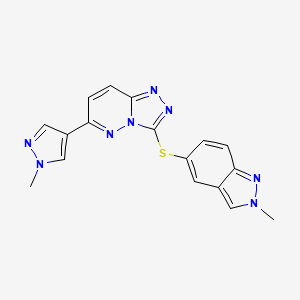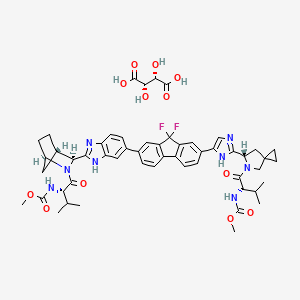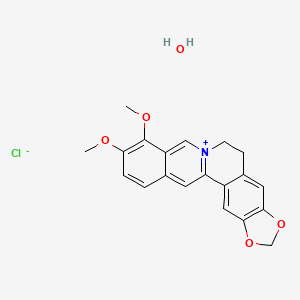
Berberine chloride hydrate
Descripción general
Descripción
Berberine chloride hydrate is an alkaloid that acts as an antibiotic . It has been used in traditional Chinese and Ayurvedic medicine to treat infections, diarrhea, diabetes, HIV, heart failure, high cholesterol, and high blood pressure . It is found in the roots, rhizomes, bark, and stems of barberry, goldenseal, and other medicinal plants .
Synthesis Analysis
Berberine chloride hydrate can be synthesized through cocrystallization with benzendiol isomers . Solutions of berberine chloride with each of three selected cocrystal formers were slowly evaporated at room temperature to obtain crystals .Molecular Structure Analysis
Berberine chloride hydrate has a molecular formula of C20H20ClNO5 . Its average mass is 389.829 Da and its monoisotopic mass is 389.102997 Da .Chemical Reactions Analysis
Berberine chloride hydrate induces reactive oxygen species (ROS) generation and inhibits DNA topoisomerase . It also shows interconversions between the tetrahydrate and dihydrate at 30-49°C and between the dihydrate and anhydrate at 70-87°C .Physical And Chemical Properties Analysis
Berberine chloride hydrate is a yellow crystalline powder . It has a melting point of 204-206 °C .Aplicaciones Científicas De Investigación
Pharmaceutical Properties Enhancement
Berberine chloride (BCl) has been used in the synthesis of new cocrystals for potential pharmaceutical tablet formulation . The cocrystals of BCl with benzendiol isomers exhibited better stability against high humidity and higher intrinsic and powder dissolution rates than BCl . This cocrystallization process has been found to enhance the pharmaceutical properties of BCl, contributing to drug development .
Anti-bacterial and Anti-inflammatory Activities
Berberine is known for its anti-bacterial and anti-inflammatory activities . It has been used in the treatment of various diseases, including ventricular arrhythmia and supraventricular arrhythmia .
Central Nervous System Disorders
Recent studies have shown that berberine exerts a protective effect on the central nervous system . It is considered a promising agent in disorders such as Alzheimer’s disease, cerebral ischemia, mental depression, anxiety, and schizophrenia .
Anticancer Properties
Berberine chloride hydrate has been used in the treatment of various diseases, including cancer . Its anticancer properties make it a valuable compound in medical research .
Diabetes and Cardiovascular Diseases Treatment
Berberine has been used to treat diabetes and cardiovascular diseases . It has effects of dilating blood vessels, reducing blood pressure and thrombosis .
Hypoglycemic Effect and Lipid Metabolism
Berberine has a potent oral hypoglycemic effect and is effective in lipid metabolism . These findings make it a promising drug for diabetes treatment .
Mecanismo De Acción
Target of Action
Berberine chloride hydrate (BBR) is a naturally occurring isoquinoline alkaloid that has been identified to interact with several cellular and molecular targets . These targets include AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .
Mode of Action
BBR interacts with its targets, leading to a variety of changes in cellular function. For instance, it shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways . It also inhibits DNA topoisomerase .
Biochemical Pathways
BBR affects several biochemical pathways. It shows anti-inflammatory and antioxidant activity by regulating AMPK, NF-κB, and other pathways . It also impacts lipid metabolism, reducing the body’s ability to uptake long-chain fatty acids, which could prevent weight gain and cholesterol buildup . Furthermore, BBR downregulates the expression of genes involved in lipogenesis and upregulates those involved in energy expenditure in adipose tissue and muscle .
Pharmacokinetics
The pharmacokinetics of BBR is complex due to its poor bioavailability when administered orally . This is primarily due to P-glycoprotein (P-gp)-mediated efflux and self-aggregation, which greatly hinder its absorption . To overcome this, transdermal formulations of BBR have been developed, which have shown to achieve BBR levels well above oral administration .
Result of Action
The molecular and cellular effects of BBR’s action are diverse. It has been found to suppress Streptococcus mutans biofilm formation as well as its cariogenic virulence including acid production and EPS synthesis . It also reduces the antioxidant capacity of S. aureus . In human liver cells, BBR administration resulted in a dose- and time-dependent increase in InsR expression, InsR mRNA, and protein expression .
Action Environment
The action, efficacy, and stability of BBR can be influenced by environmental factors such as pH. For instance, the antibacterial effect of BBR was found to be enhanced under acidic and alkaline conditions . This suggests that the environment in which BBR is administered can significantly impact its therapeutic effectiveness.
Propiedades
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJXFPOPCFZOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987465 | |
| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Berberine chloride hydrate | |
CAS RN |
68030-18-2 | |
| Record name | Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068030182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Berberine chloride hydrate interact with bacterial biofilms, and what are the implications for its use in treating dental caries?
A2: BCH effectively inhibits Streptococcus mutans biofilm formation by downregulating the expression of crucial genes involved in bacterial adhesion, colonization, and biofilm formation, such as srtA, spaP, and gbpC []. This inhibitory effect is particularly relevant in the context of dental caries, where S. mutans plays a major role. By suppressing biofilm formation and reducing acid production (through downregulation of comX and ldh genes) [], BCH shows promise as a potential therapeutic agent for preventing and managing dental caries.
Q2: Can Berberine chloride hydrate be incorporated into drug delivery systems, and what are the advantages of doing so?
A3: Yes, BCH can be successfully incorporated into advanced drug delivery systems. One example is its incorporation into shape memory polyurethane (SMPU) fibers using core-sheath wet-spinning technology []. These composite fibers offer controlled and programmable release of BCH, demonstrating pH-dependent release kinetics influenced by both diffusion and drug solubility []. The ability to tailor the release rate by manipulating the fiber shape through stretching and fixation opens up exciting possibilities for personalized drug delivery applications.
Q3: What are the potential applications of Berberine chloride hydrate beyond its antibacterial effects?
A4: Research suggests that BCH holds therapeutic potential beyond its antimicrobial properties. Studies show that BCH, in combination with aerobic exercise, might offer benefits in managing diabetes-related complications []. Although specific investigations into BCH's impact on cardiac muscle mitochondrial biogenesis in diabetic rats did not reveal significant changes at the tested doses [], further research with higher doses and different training protocols is warranted. Additionally, investigations into BCH's potential against harmaline-induced motor impairments in rat models of tremor [] highlight its potential therapeutic applications in neurological disorders.
Q4: How can we visually detect Perfluorooctane sulfonate (PFOS) using Berberine chloride hydrate?
A5: Interestingly, BCH plays a role in the highly selective fluorescent visual detection of PFOS. This method utilizes blue fluorescent carbon dots and leverages the interaction between BCH and PFOS []. This highlights the versatility of BCH in analytical chemistry applications, particularly in environmental monitoring and assessment.
Q5: What is the role of Berberine chloride hydrate in psoriasis phototherapy?
A6: BCH demonstrates potential as a UV-A and UV-B blocking agent, which are crucial components in topical creams for psoriasis phototherapy []. Research indicates that a combination of BCH and quercetin hydrate exhibits suitable UV blocking properties and acceptable photostability for potential application in these formulations []. Furthermore, this combination showed comparable cytotoxicity to standard UV filters like avobenzone and octinoxate at low concentrations [], suggesting a potential for developing safer and more effective topical treatments for psoriasis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)
